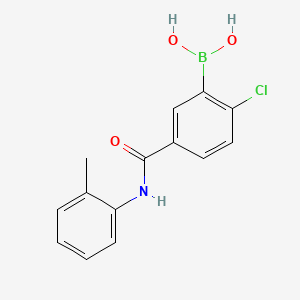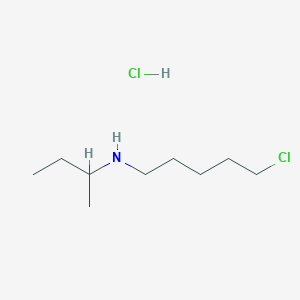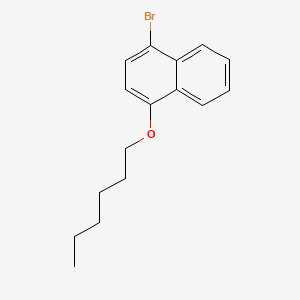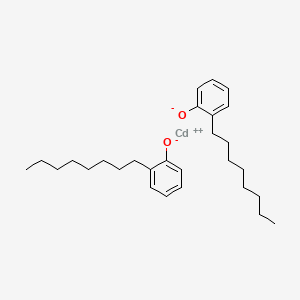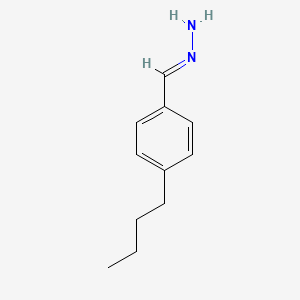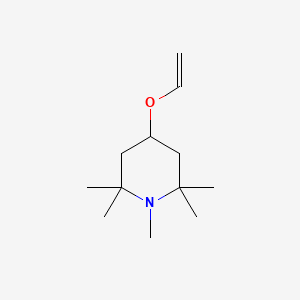![molecular formula C19H31NO2 B12650415 Methyl 2-[(2-methyldecyl)amino]benzoate CAS No. 94201-25-9](/img/structure/B12650415.png)
Methyl 2-[(2-methyldecyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-methyldecyl)amino]benzoate is an organic compound with the chemical formula C19H31NO2 and a molecular weight of 305.45494 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and an amino group substituted with a 2-methyldecyl chain. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Methyl 2-[(2-methyldecyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to ensure complete esterification. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Analyse Des Réactions Chimiques
Methyl 2-[(2-methyldecyl)amino]benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-[(2-methyldecyl)amino]benzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 2-[(2-methyldecyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various pathways in the body .
Comparaison Avec Des Composés Similaires
Methyl 2-[(2-methyldecyl)amino]benzoate can be compared with other benzoic acid derivatives such as:
Methyl 2-[(phenoxycarbonyl)amino]benzoate: Similar in structure but with a phenoxycarbonyl group instead of a methyldecyl group.
Methyl 2-(methylamino)benzoate: Contains a methylamino group instead of a methyldecyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
94201-25-9 |
|---|---|
Formule moléculaire |
C19H31NO2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
methyl 2-(2-methyldecylamino)benzoate |
InChI |
InChI=1S/C19H31NO2/c1-4-5-6-7-8-9-12-16(2)15-20-18-14-11-10-13-17(18)19(21)22-3/h10-11,13-14,16,20H,4-9,12,15H2,1-3H3 |
Clé InChI |
DVEFEVWZTSDZQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CNC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


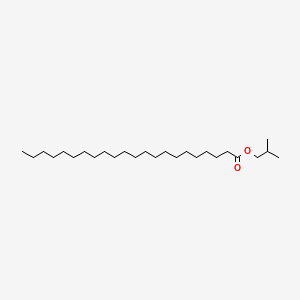


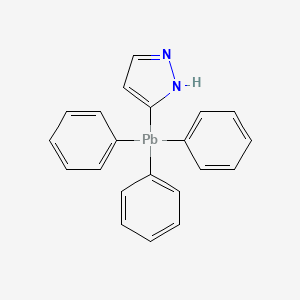
![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)
